SBI-183

Description

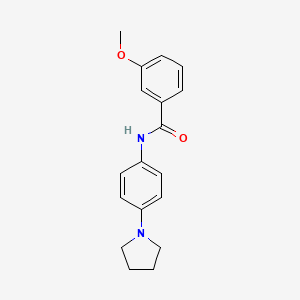

The exact mass of the compound 3-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide is 296.152477885 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-22-17-6-4-5-14(13-17)18(21)19-15-7-9-16(10-8-15)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJGTLJERDOEQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SBI-183: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-183 is an orally active small molecule inhibitor that has demonstrated anti-tumor activity in preclinical studies.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells, based on the current scientific literature. The guide details its molecular target, downstream effects on cancer cell biology, and summarizes key quantitative data from relevant studies. Methodologies for pivotal experiments are also outlined to provide a comprehensive understanding of the preclinical evaluation of this compound.

Core Mechanism of Action: Inhibition of Quiescin Sulfhydryl Oxidase 1 (QSOX1)

The primary mechanism of action of this compound in cancer cells is the inhibition of Quiescin Sulfhydryl Oxidase 1 (QSOX1).[1][2] QSOX1 is an enzyme that is overexpressed in a variety of tumor types and plays a crucial role in the formation of disulfide bonds in proteins.[2][3] By catalyzing these bonds, QSOX1 is involved in protein folding and extracellular matrix (ECM) remodeling, which are critical for tumor growth, invasion, and metastasis.[3][4]

This compound directly binds to QSOX1, inhibiting its enzymatic activity.[3] This inhibition disrupts the proper formation of disulfide bonds in proteins secreted by cancer cells, leading to a suppression of their proliferative and invasive phenotypes.[1][2] Notably, while effectively inhibiting tumor cell growth, this compound does not significantly affect the viability of nonmalignant cells, such as fibroblasts and peripheral blood mononuclear cells (PBMCs).[2][4]

Based on the provided search results, there is no direct evidence to suggest that the mechanism of action of this compound involves the transcription factor TFEB or the regulation of autophagy. The anti-cancer effects of this compound are consistently attributed to its inhibition of QSOX1.

Signaling Pathway Diagram

Caption: Mechanism of this compound action through QSOX1 inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in preclinical studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| 786-O | Renal Cell Carcinoma | 4.6[5] |

| RCJ-41T2 | Renal Cell Carcinoma | 3.9[5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 2.4[5] |

| A549 | Lung Adenocarcinoma | Not specified |

| MIA PaCa2 | Pancreatic Ductal Adenocarcinoma | Not specified |

Table 2: Binding Affinity of this compound

| Target | Method | Kd (µM) |

| QSOX1 | MicroScale Thermophoresis (MST) | 20 ± 7[3] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Viability and Proliferation Assays

Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

Cancer cell lines (e.g., 786-O, RCJ-41T2, MDA-MB-231) are seeded in 96-well plates.[5]

-

Cells are treated with a serial dilution of this compound (e.g., from 40 µmol/L to 0.076 nmol/L) or a vehicle control (0.4% DMSO).[4][5]

-

The cells are incubated for a specified period (e.g., 72 hours or 5 days).[4][5]

-

Cell viability is assessed using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[5]

-

The percentage of cell growth is calculated relative to the vehicle-treated control cells.[4]

-

IC50 values are determined by plotting the percentage of growth inhibition against the log concentration of this compound.

In Vitro Invasion Assays

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.

Methodology:

-

A modified Boyden chamber assay with Matrigel-coated inserts is utilized.[2]

-

Cancer cells are seeded in the upper chamber of the insert in a serum-free medium containing either this compound or a vehicle control.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

After a suitable incubation period, non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.

-

The number of invading cells in the this compound-treated group is compared to the vehicle control group to determine the percentage of invasion inhibition.

In Vivo Xenograft Mouse Models

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Human cancer cells (e.g., 786-O, RCJ-41T2) are subcutaneously injected into immunodeficient mice to establish xenograft tumors.[1][2]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives oral administration of this compound at a specified dose and schedule.[2] The control group receives a vehicle control.

-

Tumor volume and body weight of the mice are measured regularly throughout the study.

-

At the end of the study, tumors are excised, and may be used for further analysis, such as immunohistochemistry to assess protein expression.[6]

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a promising anti-cancer agent that functions through the targeted inhibition of QSOX1.[2] This mechanism disrupts essential processes for tumor progression, namely cell proliferation and invasion. The quantitative data from in vitro and in vivo studies support its potential as a therapeutic candidate, particularly in tumors that overexpress QSOX1.[2][5] Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore its efficacy in a broader range of cancer types.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

SBI-183: A Technical Overview of its Effects on Non-Malignant Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-183 is a small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in disulfide bond formation and overexpressed in various tumor types.[1] While its anti-tumor properties are a subject of ongoing research, a critical aspect for its therapeutic potential is its safety profile concerning non-malignant cells. This technical guide provides a comprehensive analysis of the reported effects of this compound on non-malignant cell lines, consolidating available data, experimental methodologies, and relevant biological pathways.

Core Finding: Selective Cytotoxicity of this compound

The primary finding from pre-clinical studies is that this compound exhibits selective cytotoxicity towards cancer cells, with minimal to no adverse effects on the viability and proliferation of non-malignant cells.[1][2] This selectivity is a promising characteristic for a potential anti-cancer therapeutic, suggesting a favorable therapeutic window.

Quantitative Data Summary

Research has demonstrated that this compound does not significantly inhibit the growth of non-malignant human fibroblasts and phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs).[2][3] In a key study, these non-malignant cells were exposed to this compound for five days, and no significant toxicity or inhibition of cell growth was observed when compared to a vehicle control (DMSO).[2][3]

While the primary literature qualitatively reports "no significant toxicity," specific quantitative data from supplementary materials were not publicly available. The following table structure is provided for the future inclusion of such data.

| Cell Line | Cell Type | This compound Concentration | Exposure Duration | Percent Viability (Relative to Control) | Reference |

| Human Fibroblasts | Normal Human Fibroblast | [Concentrations] | 5 days | Data not available | [2] |

| PHA-stimulated PBMCs | Human Peripheral Blood Mononuclear Cells | [Concentrations] | 5 days | Data not available | [2] |

Experimental Protocols

Detailed experimental protocols from the primary study by Fifield et al. (2020) were not available in the public domain. However, based on the materials and methods sections of the publication and general laboratory practices, the following are representative protocols for the key experiments.

Human Fibroblast Culture and Viability Assay

Objective: To assess the effect of this compound on the viability of human fibroblasts.

Materials:

-

Human dermal fibroblasts

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, XTT, or resazurin-based)

-

Plate reader

Protocol:

-

Cell Seeding: Human fibroblasts are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

This compound Treatment: A dilution series of this compound is prepared in complete culture medium. The medium in the wells is replaced with the medium containing different concentrations of this compound. A vehicle control (DMSO at a concentration equal to the highest concentration used for this compound) is also included.

-

Incubation: The cells are incubated with this compound for 5 days.

-

Viability Assessment: After the incubation period, a cell viability assay is performed according to the manufacturer's instructions. For an MTT assay, for example, the MTT reagent is added to each well and incubated for a few hours to allow for formazan crystal formation. The crystals are then solubilized, and the absorbance is measured using a plate reader at the appropriate wavelength.

-

Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability for each concentration of this compound.

PBMC Isolation, Stimulation, and Viability Assay

Objective: To evaluate the effect of this compound on the viability of proliferating human PBMCs.

Materials:

-

Whole blood from healthy donors

-

Ficoll-Paque or similar density gradient medium

-

Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and L-glutamine

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Cell viability assay reagent

-

Plate reader

Protocol:

-

PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.

-

PHA Stimulation: The isolated PBMCs are resuspended in complete RPMI medium and stimulated with PHA (e.g., 1-5 µg/mL) for 24-72 hours to induce proliferation. IL-2 may be added to support T-cell growth.

-

This compound Treatment: The stimulated PBMCs are seeded into 96-well plates. A dilution series of this compound is added to the wells, including a vehicle control.

-

Incubation: The cells are incubated with this compound for 5 days.

-

Viability Assessment: A cell viability assay is performed as described for the fibroblasts.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control.

Visualizations

Experimental Workflow for Assessing this compound Effect on Non-Malignant Cells

Caption: Workflow for evaluating this compound's effect on non-malignant cells.

QSOX1's Role in the Extracellular Matrix of Fibroblasts

Caption: QSOX1's function in fibroblast extracellular matrix formation.

Conclusion

The available evidence strongly suggests that this compound is not cytotoxic to non-malignant human fibroblasts and PHA-stimulated PBMCs at concentrations effective against tumor cells. This selectivity is attributed to the specific role of its target, QSOX1, in pathological processes within the tumor microenvironment, as opposed to essential housekeeping functions in normal cells. Further research, including the public availability of detailed quantitative data and protocols, will be crucial for the continued development of this compound as a potential anti-cancer agent.

References

In Vivo Efficacy of SBI-183: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of SBI-183, a small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), in various animal models. The data presented herein is collated from peer-reviewed research, offering a comprehensive resource for professionals in the field of oncology and drug development.

Core Mechanism of Action

This compound is an orally active inhibitor of QSOX1, an enzyme overexpressed in numerous tumor types that plays a crucial role in the formation of disulfide bonds in proteins.[1][2] By inhibiting QSOX1, this compound disrupts processes essential for tumor growth and invasion.[1][2] The inhibitor has demonstrated the ability to suppress the proliferative and invasive phenotypes of various cancer cell lines, including renal, triple-negative breast, lung, and pancreatic cancers.[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing its in vivo efficacy.

In Vivo Efficacy in Renal Cell Carcinoma Xenograft Models

This compound has demonstrated significant anti-tumor activity in two independent human xenograft mouse models of renal cell carcinoma.[1][2][3] The key findings from these preclinical studies are summarized below.

Quantitative Efficacy Data

| Animal Model | Cell Line | Treatment | Dosing Regimen | Duration | Outcome |

| Nude Mice | 786-O | This compound | 400 µ g/mouse/day , p.o. | 35 days | Inhibition of tumor growth.[3] |

| NSG Mice | RCJ-41T2 | This compound | 100 mg/kg, p.o. | 21 days | Inhibition of tumor growth and reduced laminin-α4 deposition.[3] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the findings.

Human Xenograft Mouse Models of Renal Cell Carcinoma

-

Cell Lines:

-

786-O: A human renal clear cell carcinoma cell line.

-

RCJ-41T2: A human renal cell carcinoma cell line.

-

-

Animal Models:

-

Tumor Implantation:

-

Drug Administration:

-

This compound Formulation: The formulation of this compound for oral administration was not detailed in the provided search results.

-

Route of Administration: Oral gavage (p.o.).[3]

-

Dosing and Schedule:

-

Control Group: The control group received the vehicle (e.g., DMSO) via the same administration route and schedule.[5]

-

-

Efficacy Evaluation:

-

Tumor Volume Measurement: Tumor dimensions were measured regularly, and tumor volume was calculated.

-

Endpoint: The experiment was terminated after a predefined duration (35 days for the 786-O model and 21 days for the RCJ-41T2 model).[3]

-

Immunohistochemistry: In the RCJ-41T2 model, excised tumors were analyzed for laminin-α4 deposition.[3]

-

Conclusion

The available preclinical data strongly suggest that this compound is a promising orally active therapeutic agent for cancers that overexpress QSOX1.[1][2] Its ability to inhibit tumor growth in xenograft models of renal cell carcinoma warrants further investigation and development.[1][2] Future studies should aim to explore the efficacy of this compound in a broader range of cancer models, investigate its pharmacokinetic and pharmacodynamic properties in more detail, and assess its long-term safety profile.

References

SBI-183: A Potential Therapeutic Agent for Renal Cancer - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Renal cell carcinoma (RCC) remains a significant challenge in oncology, necessitating the exploration of novel therapeutic avenues. This technical guide provides an in-depth overview of SBI-183, a small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), as a promising therapeutic agent for renal cancer. This compound has demonstrated potent anti-proliferative and anti-invasive properties in preclinical models of RCC. This document details the mechanism of action of this compound, its effects on key signaling pathways, comprehensive quantitative data from preclinical studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel treatments for renal cancer.

Introduction: The Role of QSOX1 in Renal Cancer

Quiescin Sulfhydryl Oxidase 1 (QSOX1) is a flavin adenine dinucleotide (FAD)-dependent enzyme responsible for the oxidation of sulfhydryl groups to form disulfide bonds in proteins.[1][2] It plays a crucial role in protein folding and the structural integrity of the extracellular matrix (ECM).[2] In the context of cancer, QSOX1 is frequently overexpressed in various tumor types, including renal cell carcinoma, and its elevated expression is often associated with a more aggressive phenotype and poor prognosis.[3][4]

The role of QSOX1 in cancer progression is multifaceted. By facilitating the proper folding and assembly of ECM components like laminin and fibronectin, QSOX1 contributes to the creation of a tumor microenvironment that is conducive to cell proliferation, migration, and invasion.[2][5] Disruption of QSOX1 activity, therefore, presents a rational therapeutic strategy to counteract the malignant properties of cancer cells.

This compound: A Small Molecule Inhibitor of QSOX1

This compound was identified through high-throughput screening as a potent and selective inhibitor of QSOX1 enzymatic activity.[4] It binds to QSOX1 with a dissociation constant (Kd) of 20 μM, effectively blocking its disulfide bond-forming function.[6][7]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects primarily through the inhibition of QSOX1, leading to a cascade of downstream events that disrupt the tumor microenvironment and intracellular signaling.

Disruption of the Extracellular Matrix

QSOX1 is essential for the proper deposition and organization of key ECM proteins, including laminin.[2] Inhibition of QSOX1 by this compound disrupts the structural integrity of the ECM. In vivo studies have shown that treatment with this compound leads to a reduction in laminin-α4 deposition in renal cancer xenografts.[6] This altered ECM landscape interferes with the ability of cancer cells to adhere, migrate, and invade surrounding tissues.

Modulation of Integrin-Mediated Signaling

The ECM communicates with cells through transmembrane receptors, primarily integrins.[8][9] Laminins, major components of the basement membrane, bind to specific integrin receptors, triggering intracellular signaling cascades that regulate cell survival, proliferation, and migration.[3][9] By altering the deposition and structure of laminin in the ECM, this compound is hypothesized to disrupt the engagement of integrins on the surface of renal cancer cells. This interference with laminin-integrin signaling likely leads to the inhibition of downstream pathways critical for cancer progression, such as the Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence linking this compound to the modulation of these specific pathways in renal cancer is still emerging, the established role of QSOX1 in ECM organization strongly suggests this as a primary mechanism of action.[8][10][11]

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies. The key quantitative findings are summarized below for easy comparison.

| Parameter | Value | Assay/Model | Reference |

| Binding Affinity (Kd) | 20 μM | Microscale Thermophoresis | [6][7] |

| IC50 (786-O cells) | 4.6 μM | CellTiter-Glo (72h) | [6] |

| IC50 (RCJ-41T2 cells) | 3.9 μM | CellTiter-Glo (72h) | [6] |

| Tumor Growth Inhibition (786-O xenograft) | 86% reduction in tumor volume | In vivo mouse xenograft | [2] |

| Tumor Growth Inhibition (RCJ-41T2 xenograft) | Significant reduction in tumor growth | In vivo mouse xenograft | [6] |

Table 1: Summary of Quantitative Preclinical Data for this compound

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on published literature and standard laboratory practices.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Renal cancer cell lines (e.g., 786-O, RCJ-41T2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in opaque-walled 96-well plates at a density of 4,000 cells/well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).

-

Incubate the plates for 72 hours at 37°C.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Matrigel Invasion Assay

This assay assesses the invasive potential of cancer cells by measuring their ability to migrate through a basement membrane extract (Matrigel).

Materials:

-

Renal cancer cell lines (e.g., 786-O, RCJ-41T2)

-

Serum-free cell culture medium

-

Complete cell culture medium (with 10% FBS as a chemoattractant)

-

This compound

-

Matrigel™ Basement Membrane Matrix (Corning)

-

24-well Transwell inserts (8.0 µm pore size)

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal Violet stain

Procedure:

-

Thaw Matrigel at 4°C overnight.

-

Dilute Matrigel 1:5 with cold, serum-free medium.

-

Coat the upper chamber of the Transwell inserts with 50 µL of the diluted Matrigel and incubate at 37°C for 1 hour to allow for gelling.

-

Harvest and resuspend renal cancer cells in serum-free medium containing this compound or vehicle control.

-

Seed 4 x 10^4 cells in 200 µL of the cell suspension into the upper chamber of the coated Transwell inserts.[12]

-

Add 600 µL of complete medium (with 10% FBS) to the lower chamber.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.1% Crystal Violet for 10 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of invaded cells in several microscopic fields and calculate the average.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunodeficient mice (e.g., athymic nude mice)

-

Renal cancer cell lines (e.g., 786-O, RCJ-41T2)

-

Matrigel™

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Animal Husbandry: House mice in a pathogen-free environment with ad libitum access to food and water, in accordance with institutional animal welfare guidelines.[13][14][15]

-

Tumor Cell Implantation: Subcutaneously inject a suspension of 1 x 10^6 renal cancer cells in a 1:1 mixture of medium and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 3-4 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Treatment Group: Administer this compound daily by oral gavage at the specified dose (e.g., 400 µ g/mouse/day for 786-O xenografts or 100 mg/kg for RCJ-41T2 xenografts).[6]

-

Control Group: Administer the vehicle alone following the same schedule.

-

-

Endpoint: Continue treatment for the specified duration (e.g., 35 days for 786-O, 21 days for RCJ-41T2).[6] Monitor the animals for signs of toxicity. Euthanize the mice at the end of the study or if humane endpoints are reached (e.g., tumor size exceeding institutional limits, significant weight loss, or signs of distress).

-

Data Analysis: Compare the tumor volumes between the treatment and control groups to determine the extent of tumor growth inhibition.

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent for the treatment of renal cancer. Its unique mechanism of action, targeting the enzymatic activity of QSOX1 and thereby disrupting the tumor microenvironment, offers a distinct advantage over conventional therapies. The preclinical data presented in this guide demonstrate the potent anti-proliferative and anti-invasive effects of this compound in relevant renal cancer models.

Future research should focus on several key areas:

-

Elucidation of Downstream Signaling: Further investigation is needed to precisely delineate the downstream signaling pathways affected by this compound-mediated QSOX1 inhibition in renal cancer cells.

-

Combination Therapies: Exploring the synergistic potential of this compound with other targeted therapies or immunotherapies could lead to more effective treatment regimens.

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive PK/PD studies are required to optimize dosing schedules and assess the long-term safety and efficacy of this compound.

-

Clinical Translation: The promising preclinical findings warrant the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with renal cell carcinoma.

References

- 1. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Emerging Role of QSOX1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Ebselen inhibits QSOX1 enzymatic activity and suppresses invasion of pancreatic and renal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. The PI3K/AKT Pathway and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Matrigel invasion assay [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. med.hku.hk [med.hku.hk]

- 15. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

SBI-183: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-183 is a novel, orally active small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in the proliferation and invasion of various cancer cells.[1][2][3] By targeting QSOX1, this compound presents a promising therapeutic strategy for cancers that overexpress this enzyme, including renal, breast, lung, and pancreatic cancers. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and pharmacodynamics of this compound, intended to support further research and development efforts.

Pharmacodynamics

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of QSOX1.[1][2][3] QSOX1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that catalyzes the formation of disulfide bonds in proteins, playing a crucial role in protein folding and the remodeling of the extracellular matrix (ECM). In the context of cancer, overexpression of QSOX1 is associated with a more aggressive and invasive phenotype.

Target Binding and In Vitro Activity

This compound binds to QSOX1 with a dissociation constant (Kd) of 20 μM.[1][2] This interaction inhibits the enzyme's ability to catalyze the formation of disulfide bonds. The inhibitory effect of this compound on the viability of various cancer cell lines has been demonstrated, with IC50 values in the low micromolar range. Notably, this compound shows selectivity for tumor cells, with no significant toxicity observed in normal fibroblasts or rapidly proliferating peripheral blood mononuclear cells (PBMCs).[1]

| Parameter | Value | Cell Line(s) | Assay |

| Binding Affinity (Kd) | 20 µM | Recombinant QSOX1 | Not Specified |

| IC50 (Cell Viability) | 4.6 µM | 786-O (Renal) | CellTiter-Glo® |

| 3.9 µM | RCJ-41T2 (Renal) | CellTiter-Glo® | |

| 2.4 µM | MDA-MB-231 (Breast) | CellTiter-Glo® |

In Vitro Effects on Tumor Cell Behavior

This compound has been shown to suppress the proliferative and invasive phenotypes of a range of cancer cell lines.[1][3] In both 2D and 3D cell culture models, this compound dose-dependently inhibits tumor cell invasion.[1]

| Effect | Concentration Range | Cell Lines | Assay |

| Inhibition of Proliferation | 0.625 - 20 µmol/L | 786-O, RCJ-41T2, MDA-MB-231, A549, MIA PaCa₂ | Not Specified |

| Inhibition of Invasion | 2.5 - 20 µM | 786-O, RCJ-41T2, MDA-MB-231, A549, MIA PaCa₂ | 2D and 3D models |

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in vivo using human xenograft mouse models of renal cell carcinoma.[1] Oral administration of this compound resulted in a significant inhibition of tumor growth.[1]

| Animal Model | Cell Line | Dosing Regimen | Outcome |

| Human Xenograft Mouse | 786-O (Renal) | 400 µ g/mouse/day , p.o. for 35 days | Inhibited tumor growth |

| Human Xenograft Mouse | RCJ-41T2 (Renal) | 100 mg/kg, p.o. for 21 days | Inhibited tumor growth |

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively available in the public domain. The compound is described as "orally active," and has been administered via oral gavage in preclinical studies, suggesting it has some level of oral bioavailability.[1] However, quantitative parameters such as bioavailability, plasma half-life, Cmax, and clearance rates have not been reported in the reviewed literature. Further studies are required to fully characterize the pharmacokinetic profile of this compound.

Signaling Pathways

The inhibition of QSOX1 by this compound disrupts the proper formation and remodeling of the extracellular matrix (ECM), a key process in tumor invasion and metastasis. QSOX1 is known to be involved in the deposition of laminin, a major component of the basement membrane. By inhibiting QSOX1, this compound is believed to interfere with the structural integrity of the ECM, thereby impeding the ability of cancer cells to invade surrounding tissues.

Caption: Inhibition of QSOX1 by this compound disrupts ECM remodeling and tumor cell behavior.

Experimental Protocols

In Vitro Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Reagent Addition: Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Luminescence Reading: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the log of the compound concentration.

Caption: Workflow for determining cell viability upon this compound treatment.

3D Spheroid-Based Invasion Assay (Matrigel)

This assay assesses the invasive potential of cancer cells in a three-dimensional environment that mimics the in vivo tumor microenvironment.

-

Spheroid Formation: Generate tumor spheroids by seeding cancer cells in ultra-low attachment round-bottom plates.

-

Matrigel Embedding: Embed the formed spheroids in a Matrigel® matrix in a new culture plate.

-

Compound Treatment: Add culture medium containing this compound or vehicle control to the wells.

-

Incubation and Imaging: Incubate the plate and capture images of the spheroids at regular intervals (e.g., every 24 hours) to monitor cell invasion into the surrounding matrix.

-

Data Analysis: Quantify the area of invasion over time for each treatment condition.

Caption: Workflow for assessing tumor cell invasion using a 3D spheroid model.

Modified Boyden Chamber Invasion Assay

This assay measures the ability of cancer cells to migrate through a basement membrane matrix in response to a chemoattractant.

-

Chamber Preparation: Coat the upper surface of a porous membrane insert (e.g., 8 µm pores) with a layer of Matrigel®.

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the insert.

-

Chemoattractant: Place medium containing a chemoattractant (e.g., fetal bovine serum) in the lower chamber.

-

Compound Addition: Add this compound or vehicle control to the upper chamber with the cells.

-

Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) to allow for cell invasion.

-

Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope.

Caption: Workflow for the modified Boyden chamber invasion assay.

Conclusion

This compound is a promising QSOX1 inhibitor with demonstrated anti-cancer activity in preclinical models. Its ability to inhibit tumor cell proliferation and invasion highlights its potential as a therapeutic agent. While the pharmacodynamic profile of this compound is partially characterized, a significant gap exists in the understanding of its pharmacokinetic properties. Further investigation into the ADME profile of this compound is crucial for its continued development and potential translation to the clinic. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers in the field of oncology drug discovery and development.

References

The Role of SBI-183 in the Inhibition of Tumor Cell Invasion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor cell invasion is a critical step in the metastatic cascade, representing a significant challenge in cancer therapy. SBI-183 has emerged as a promising small molecule inhibitor targeting Quiescin sulfhydryl oxidase 1 (QSOX1), an enzyme implicated in cancer progression and metastasis. This technical guide provides an in-depth overview of the core mechanism by which this compound inhibits tumor cell invasion, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Introduction: this compound and its Target, QSOX1

This compound is an orally active small molecule that has been identified as an inhibitor of Quiescin sulfhydryl oxidase 1 (QSOX1).[1][2][3] QSOX1 is an FAD-dependent enzyme responsible for catalyzing the formation of disulfide bonds in proteins, a crucial post-translational modification for their correct folding and stability.[4][5][6] In the context of cancer, QSOX1 is frequently overexpressed in various tumor types, including renal, breast, lung, and pancreatic cancers.[1][2] This overexpression is associated with a more aggressive and invasive phenotype.[5] this compound binds to QSOX1 with a dissociation constant (Kd) of 20 μM, inhibiting its enzymatic activity.[1][3]

Mechanism of Action: How this compound Impedes Tumor Cell Invasion

The primary mechanism by which this compound inhibits tumor cell invasion is through the disruption of the tumor microenvironment, which is heavily influenced by the enzymatic activity of QSOX1.

Disruption of Extracellular Matrix (ECM) Remodeling

QSOX1 plays a pivotal role in the maturation and deposition of extracellular matrix (ECM) components, such as laminin.[3] By catalyzing disulfide bond formation, QSOX1 contributes to the structural integrity of the ECM. Inhibition of QSOX1 by this compound disrupts this process, leading to aberrant ECM architecture.[7] A compromised ECM structure hinders the ability of cancer cells to adhere, migrate, and invade surrounding tissues.

Modulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade ECM proteins, facilitating cancer cell invasion. The activity of some MMPs is influenced by their conformation, which is stabilized by disulfide bonds. While the precise relationship is still under investigation, studies on QSOX1 knockdown have shown alterations in the activity of MMP-2 and MMP-9, both of which are critical for invasion.[8] It is hypothesized that by inhibiting QSOX1, this compound indirectly modulates MMP activity, further contributing to the suppression of invasion.

The proposed mechanism of action for this compound's anti-invasive effects is illustrated in the following diagram:

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound have been quantified in various cancer cell lines and in vivo models. The following tables summarize the key data.

| Parameter | Value | Target | Reference |

| Dissociation Constant (Kd) | 20 μM | QSOX1 | [1][3] |

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| 786-O | Renal Cell Carcinoma | 4.6 | [3] |

| RCJ-41T2 | Renal Cell Carcinoma | 3.9 | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 2.4 | [3] |

| A549 | Lung Adenocarcinoma | Not specified | [1] |

| MIA PaCa2 | Pancreatic Ductal Adenocarcinoma | Not specified | [1] |

| Assay Type | Cell Lines | Effective Concentration | Reference |

| Matrigel Invasion Assay | 786-O, RCJ-41T2, MDA-MB-231, A549, MIA PaCa2 | 2.5 - 20 μM | [3] |

| Matrigel Spheroid Growth Assay | Multiple | Dose-dependent inhibition | [4] |

| Mouse Model | Cell Line | Dosage | Outcome | Reference |

| Human Xenograft (Renal Cancer) | 786-O | 400 μ g/mouse/day (p.o.) | Inhibition of tumor growth | [3] |

| Human Xenograft (Renal Cancer) | RCJ-41T2 | 100 mg/kg (p.o.) | Inhibition of tumor growth | [3] |

| Human Xenograft (Breast Cancer) | MDA-MB-231-Luc | 100 mg/kg/day (p.o.) | Decreased lung metastasis |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the anti-invasive properties of this compound.

Matrigel Invasion Assay (Modified Boyden Chamber)

This assay measures the ability of cancer cells to invade through a basement membrane-like matrix.

Protocol:

-

Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.

-

Cell Seeding: Harvest and resuspend cells in serum-free medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). Seed the cells into the upper chamber.

-

Chemoattraction: Add complete medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period determined by the cell type's invasive potential (typically 24-48 hours).

-

Removal of Non-invading Cells: Carefully remove the medium from the upper chamber and gently swab the inside of the insert with a cotton swab to remove non-invading cells.

-

Fixation and Staining: Fix the invading cells on the underside of the membrane with methanol and stain with a solution such as crystal violet.

-

Quantification: Count the number of stained, invaded cells in several random fields of view under a microscope.

3D Spheroid Invasion Assay

This assay models the invasion of a solid tumor into a surrounding matrix.

Protocol:

-

Spheroid Formation: Generate tumor spheroids by seeding cells in ultra-low attachment plates and allowing them to aggregate for 48-72 hours.

-

Matrix Embedding: Embed the formed spheroids into a Matrigel or collagen I matrix in a new plate.

-

Treatment: After the matrix has solidified, add medium containing this compound or vehicle control on top of the gel.

-

Invasion Monitoring: Monitor the invasion of cells from the spheroid into the surrounding matrix over several days using a microscope.

-

Quantification: The area of invasion can be quantified using image analysis software.

In Vivo Xenograft Mouse Model

This model assesses the effect of this compound on tumor growth and metastasis in a living organism.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. oncotarget.com [oncotarget.com]

- 3. WO2017048712A1 - Anti-neoplastic compounds and methods targeting qsox1 - Google Patents [patents.google.com]

- 4. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. QSOX as a “bad actor” in (some forms of) breast cancer | Colin Thorpe Research Group [sites.udel.edu]

- 6. What are QSOX1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. High expression of QSOX1 reduces tumorogenesis, and is associated with a better outcome for breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

SBI-183 and QSOX1: A Technical Whitepaper on Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quiescin Sulfhydryl Oxidase 1 (QSOX1) has emerged as a compelling therapeutic target in oncology due to its overexpression in various tumor types and its role in promoting tumor growth and metastasis.[1][2][3] This technical guide provides an in-depth overview of the early-stage research on SBI-183, a small molecule inhibitor of QSOX1.[4][5][6] We consolidate key quantitative data, detail experimental methodologies, and visualize the pertinent biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field of cancer biology and drug development.

Introduction to QSOX1

Quiescin Sulfhydryl Oxidase 1 (QSOX1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that catalyzes the formation of disulfide bonds in proteins, a critical process for their proper folding and function.[7][8] This enzymatic activity, which results in the reduction of molecular oxygen to hydrogen peroxide, is crucial in the extracellular matrix (ECM) and at the tumor-stroma interface.[1][9]

Several studies have reported the overexpression of QSOX1 in a variety of cancers, including breast, pancreas, prostate, and renal cell carcinoma.[2][3][4] Elevated QSOX1 expression is often associated with increased tumor cell invasion, migration, and poor patient prognosis, making it an attractive target for anticancer therapies.[1][3] The proposed mechanisms of QSOX1's pro-tumorigenic activity include facilitating the incorporation of laminin into the ECM, which supports tumor cell adhesion and migration, and the post-translational activation of matrix metalloproteinases (MMPs) that degrade the basement membrane during metastasis.[1]

This compound: A Novel QSOX1 Inhibitor

This compound was identified as a potent inhibitor of QSOX1 through a high-throughput screening of approximately 50,000 compounds.[4][6] It is a small molecule that binds to and inhibits the enzymatic activity of QSOX1, thereby suppressing the pro-tumorigenic functions of the enzyme.[4][10] Early research has demonstrated that this compound can inhibit tumor cell growth and invasion in vitro and reduce tumor size in vivo, warranting further investigation as a potential therapeutic agent.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage research on this compound and its interaction with QSOX1.

Table 1: Binding Affinity and Enzymatic Inhibition of this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 20 ± 7 µM | Recombinant QSOX1 | [4][11] |

| IC50 (QSOX1 Enzymatic Activity) | Dose-dependent inhibition observed | Cell-free enzymatic assay | [4] |

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (Cell Viability) | Assay Duration | Reference |

| 786-O | Renal Cell Carcinoma | 4.6 µM | 72 hours | [4][6] |

| RCJ-41T2 | Renal Cell Carcinoma | 3.9 µM | 72 hours | [4][6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 2.4 µM | 72 hours | [4][6] |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |

| 786-O Human Xenograft | Renal Cell Carcinoma | Oral administration of this compound | Inhibition of tumor growth | [4][5] |

| RCJ-41T2 Human Xenograft | Renal Cell Carcinoma | Oral administration of this compound | Inhibition of tumor growth | [4] |

| MDA-MB-231-luc TNBC Metastatic Xenograft | Triple-Negative Breast Cancer | This compound | 76% reduction in lung metastasis | [12][13] |

| Kidney Cancer Non-Metastatic Xenograft | Renal Cell Carcinoma | This compound | 51% suppression of primary tumor growth | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of this compound.

QSOX1 Enzymatic Activity Assay (Fluorogenic)

This assay was utilized for the high-throughput screening that identified this compound.[4]

Principle: The enzymatic activity of QSOX1 produces hydrogen peroxide (H₂O₂), which in the presence of horseradish peroxidase (HRP), leads to the dimerization of homovanillic acid (HVA), resulting in a fluorescent product.

Protocol:

-

Prepare a reaction mixture in a black 96-well plate containing:

-

150 nM recombinant QSOX1 (rQSOX1)

-

1.4 µM Horseradish Peroxidase (HRP)

-

1 mM Homovanillic Acid (HVA)

-

Phosphate-Buffered Saline (PBS), pH 7.5

-

-

Add this compound at various concentrations to the wells.

-

Initiate the reaction by adding 150 µM dithiothreitol (DTT) as the substrate.

-

Incubate at ambient temperature.

-

Measure fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 420 nm. Data is typically recorded at a steady state, for example, 15 minutes after substrate addition.[4][11]

Microscale Thermophoresis (MST) for Binding Affinity

MST was used to determine the binding affinity (Kd) of this compound to QSOX1.[4]

Principle: MST measures the movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which is used to quantify the binding affinity.

Protocol:

-

Label recombinant QSOX1 with a fluorescent dye (e.g., Dylight650).

-

Prepare a series of dilutions of this compound.

-

Mix a constant concentration of labeled QSOX1 (e.g., 50 nM) with the different concentrations of this compound.

-

Load the samples into MST capillaries.

-

Measure the thermophoretic movement using an MST instrument.

-

Plot the change in thermophoresis against the ligand concentration and fit the data to a binding model to determine the dissociation constant (Kd).

Cell Viability Assay (CellTiter-Glo®)

This assay was used to determine the IC50 values of this compound in various cancer cell lines.[4][6]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., from 40 µM to 0.076 nM) in triplicate.

-

Incubate for 72 hours.

-

Add CellTiter-Glo® reagent to each well.

-

Shake the plate for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

In Vitro Invasion Assay (Modified Boyden Chamber)

This assay was used to assess the effect of this compound on the invasive potential of cancer cells.[4][5]

Principle: The Boyden chamber assay measures the ability of cells to migrate through a layer of extracellular matrix (Matrigel) towards a chemoattractant.

Protocol:

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed cancer cells in the upper chamber in a serum-free medium containing this compound or a vehicle control.

-

Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Remove non-invading cells from the top of the Matrigel layer.

-

Fix and stain the invading cells on the bottom of the insert.

-

Count the number of invading cells under a microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to QSOX1 and this compound research.

Caption: Proposed signaling pathways influenced by QSOX1 in cancer progression.

Caption: Mechanism of action of this compound as a QSOX1 inhibitor.

Caption: Experimental workflow for the discovery and validation of this compound.

Conclusion and Future Directions

The early-stage research on this compound has established it as a promising inhibitor of QSOX1 with demonstrated anti-tumor activity in preclinical models.[4][5][6] The data presented in this guide highlight its potential to suppress tumor cell proliferation and invasion by targeting the enzymatic function of QSOX1.[4][14]

Future research should focus on several key areas:

-

Lead Optimization: Improving the potency and pharmacokinetic properties of this compound through medicinal chemistry efforts. An analog of this compound, SPX-009, has already shown increased potency.[12][13]

-

Mechanism of Action: Further elucidating the downstream signaling pathways affected by QSOX1 inhibition. The potential link to the PI3K/Akt pathway warrants deeper investigation.[15]

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to QSOX1-targeted therapies.

-

Combination Therapies: Exploring the synergistic potential of this compound with other anticancer agents, such as chemotherapy or targeted therapies.

This technical guide provides a solid foundation for researchers and drug developers interested in advancing the development of QSOX1 inhibitors like this compound as a novel therapeutic strategy for cancer.

References

- 1. The Emerging Role of QSOX1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The emerging role of QSOX1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. What are QSOX1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 9. oncotarget.com [oncotarget.com]

- 10. This compound | QSOX1 inhibitor | Probechem Biochemicals [probechem.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Quiescin Sulfhydryl Oxidase 1 Regulates the Proliferation, Migration and Invasion of Human Glioblastoma Cells via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SBI-183 Treatment in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-183 is a potent and orally active small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in cancer progression through its role in disulfide bond formation and extracellular matrix (ECM) maturation.[1][2][3] Overexpression of QSOX1 has been correlated with aggressive cancers and poor patient prognosis.[4] this compound has been shown to suppress the proliferative and invasive phenotype of various cancer cell lines, making it a valuable tool for in vitro cancer research and a potential candidate for anticancer drug development.[1][5][6] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cancer cell viability, proliferation, and invasion.

Mechanism of Action & Signaling Pathway

This compound functions by binding to and inhibiting the enzymatic activity of QSOX1 (Kd: 20 µM).[1][2][6] QSOX1 is a secreted enzyme that catalyzes the formation of disulfide bonds in proteins within the extracellular matrix, such as laminin.[1][4] By inhibiting QSOX1, this compound disrupts the proper folding and incorporation of these ECM proteins, leading to a disorganized matrix that is less conducive to tumor cell adhesion, migration, and invasion.[2][4] This disruption of the tumor microenvironment is a key mechanism by which this compound exerts its anti-tumor effects.[2] Furthermore, inhibition of QSOX1 has been shown to reduce the activity of matrix metalloproteinases (MMPs), such as MMP-2, which are crucial for the degradation of the ECM during cancer cell invasion.[7]

Caption: this compound signaling pathway.

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells using a commercially available ATP-based assay (e.g., CellTiter-Glo®).

Workflow:

References

- 1. A secreted disulfide catalyst controls extracellular matrix composition and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. What are QSOX1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. The Emerging Role of QSOX1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. This compound | QSOX1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. High expression of QSOX1 reduces tumorogenesis, and is associated with a better outcome for breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SBI-183 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SBI-183, a potent and orally active inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), in various xenograft mouse models for preclinical cancer research. The provided protocols are based on established methodologies to ensure reproducibility and accuracy in evaluating the anti-tumor efficacy of this compound.

Introduction

Quiescin Sulfhydryl Oxidase 1 (QSOX1) is an enzyme responsible for catalyzing the formation of disulfide bonds in proteins, a critical process in protein folding and extracellular matrix (ECM) maturation.[1][2] In numerous cancer types, QSOX1 is overexpressed and has been associated with tumor growth, invasion, and metastasis.[1][2][3] this compound is a small molecule inhibitor of QSOX1 with a binding affinity (Kd) of 20 μM.[4][5][6] It has been shown to suppress the proliferation and invasive potential of various cancer cell lines, including renal, breast, lung, and pancreatic cancer cells, without significantly affecting non-malignant cells.[1][4][6] In vivo studies have demonstrated that oral administration of this compound can inhibit tumor growth in human xenograft mouse models, highlighting its potential as a novel anti-cancer therapeutic agent.[1][2][4]

Data Presentation: this compound Dosage in Xenograft Models

The following table summarizes the quantitative data from preclinical studies of this compound in different xenograft mouse models.

| Xenograft Model | Cancer Type | Mouse Strain | This compound Dosage | Administration Route | Dosing Schedule | Duration | Vehicle |

| 786-O | Renal Cell Carcinoma | Foxn1nu/nu | 400 µ g/mouse/day | Oral Gavage | Daily | 35 days | 100% DMSO |

| RCJ-41T2 | Renal Cell Carcinoma | NSG | 100 mg/kg | Oral Gavage | Daily | 21 days | Not Specified |

| MDA-MB-231-Luc | Triple-Negative Breast Cancer | Not Specified | 100 mg/kg | Oral Administration | Daily | Not Specified | Not Specified |

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound in xenograft mouse models.

Xenograft Model Establishment

a. 786-O Renal Cell Carcinoma Model [1]

-

Cell Culture: Culture 786-O human renal cell carcinoma cells in appropriate media until they reach 80-90% confluency.

-

Cell Preparation: Harvest the cells and resuspend them in a sterile solution (e.g., PBS or media).

-

Implantation: Inoculate 1.0 × 106 786-O cells subcutaneously into the right hind flank of Foxn1nu/nu mice.

-

Tumor Growth Monitoring: Allow tumors to establish and grow. Begin treatment when tumors are palpable or have reached a specified size.

b. RCJ-41T2 Patient-Derived Xenograft (PDX) Model [1]

-

Tumor Tissue Preparation: Mince a section of the RCJ-41T2 tumor into a slurry using a sterilized blade.

-

Mixture Preparation: Mix the tumor slurry with an equal volume of Matrigel.

-

Implantation: Subcutaneously inject 100 microliters of the resulting mixture into 8- to 10-week-old male NSG mice using a 1 mL syringe with a 16-gauge needle.

-

Tumor Growth Monitoring: Monitor the mice for tumor development.

c. MDA-MB-231-Luc Breast Cancer Model [1]

-

Cell Preparation: Prepare a suspension of 5 × 106 MDA-MB-231-Luc cells in a 1:1 mixture of Matrigel and cell culture media.

-

Implantation: Inoculate 0.1 mL of the cell suspension into the mammary fat pad of the mice.

-

Tumor Growth Monitoring: Allow seven days for the tumors to establish before commencing treatment.

This compound Preparation and Administration

-

Preparation for 786-O Model: Dissolve this compound in 100% DMSO to achieve the desired concentration for a daily dose of 400 µ g/mouse .[1]

-

Administration: Administer the prepared this compound solution or vehicle control (100% DMSO) daily via oral gavage.

Tumor Measurement and Efficacy Evaluation

-

Tumor Measurement: Measure the tumor length and width regularly (e.g., twice weekly) using Vernier calipers.

-

Tumor Volume Calculation: Calculate the tumor volume using the formula: (Length × Width2) / 2.

-

Data Analysis: Plot the mean tumor volume over time for both the this compound treated and vehicle control groups to assess the anti-tumor efficacy.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action on the QSOX1 pathway.

Experimental Workflow for Xenograft Studies

Caption: Experimental workflow for this compound efficacy testing in xenograft models.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Molecular Inhibitor of QSOX1 Suppresses Tumor Growth In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | QSOX1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. axonmedchem.com [axonmedchem.com]

Application Notes and Protocols: SBI-183 in Modified Boyden Chamber Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-183 is a potent and orally active small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in disulfide bond formation and protein folding.[1][2][3] Overexpressed in various cancers, QSOX1 plays a crucial role in the tumor microenvironment, contributing to cell proliferation, invasion, and metastasis.[4][5] Its activity is linked to the deposition of extracellular matrix (ECM) components, such as laminin, which facilitates cancer cell migration.[4] this compound has demonstrated efficacy in suppressing the invasive phenotype of multiple cancer cell lines, making it a valuable tool for cancer research and a potential therapeutic agent.[1][2][6][7][8]

The modified Boyden chamber assay, also known as the transwell invasion assay, is a widely used in vitro method to evaluate the invasive potential of cells.[9][10][11] This assay utilizes a chamber with two compartments separated by a microporous membrane coated with a basement membrane matrix, such as Matrigel.[10] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The ability of cells to degrade the matrix and migrate through the pores towards the chemoattractant is a measure of their invasiveness.[9] These application notes provide a detailed protocol for utilizing this compound in a modified Boyden chamber assay to assess its inhibitory effect on cancer cell invasion.

Mechanism of Action of this compound

This compound inhibits the enzymatic activity of QSOX1, which is crucial for the formation of disulfide bonds in proteins secreted into the extracellular matrix.[3][4] By inhibiting QSOX1, this compound disrupts the proper folding and deposition of key ECM proteins that are essential for creating a permissive environment for cancer cell invasion.[4] Furthermore, QSOX1 activity has been linked to the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and migration. Inhibition of QSOX1 by this compound may lead to the downregulation of this pathway, further contributing to the suppression of cancer cell invasion.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quiescin Sulfhydryl Oxidase 1 Regulates the Proliferation, Migration and Invasion of Human Glioblastoma Cells via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quiescin/sulfhydryl oxidase 1b (QSOX1b) induces migration and proliferation of vascular smooth muscle cells by distinct redox pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quiescin/sulfhydryl oxidase 1b (QSOX1b) induces migration and proliferation of vascular smooth muscle cells by distinct redox pathways - Universidad Andrés Bello [researchers.unab.cl]

- 5. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. axonmedchem.com [axonmedchem.com]

- 8. This compound - CAS:625403-59-0 - KKL Med Inc. [kklmed.com]

- 9. researchgate.net [researchgate.net]

- 10. Small Molecule Details | AXIM Biotech [aximbiotech.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing SBI-183 IC50 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-183 is a small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in cancer progression through its role in extracellular matrix (ECM) remodeling and disulfide bond formation. Overexpression of QSOX1 has been observed in various cancers, including renal, breast, lung, and pancreatic cancer. This compound has been shown to suppress the proliferative and invasive phenotypes of cancer cells, making it a compound of interest in oncology research and drug development.[1][2] The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound like this compound.[3][4] It represents the concentration of the drug required to inhibit a biological process, such as cell growth, by 50%. This document provides a detailed protocol for determining the IC50 of this compound in cancer cell lines.

Principle

The IC50 of this compound is determined by treating cancer cell lines with a range of concentrations of the inhibitor and measuring the resulting cell viability. A dose-response curve is then generated by plotting cell viability against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability compared to untreated control cells. Cell viability can be assessed using various assays, with the CellTiter-Glo® Luminescent Cell Viability Assay being a robust and sensitive method that quantifies ATP, an indicator of metabolically active cells.[5][6][7]

Data Presentation

The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |

| 786-O | Renal Cell Carcinoma | 4.6 | 72 hours |

| RCJ-41T2 | Renal Cell Carcinoma | 3.9 | 72 hours |

| MDA-MB-231 | Triple-Negative Breast Cancer | 2.4 | 72 hours |

| A549 | Lung Adenocarcinoma | Not Reported | Not Reported |

| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | Not Reported | Not Reported |

Data sourced from MedchemExpress and Probechem Biochemicals product information.[1][8]

Experimental Protocols

Protocol for Determining this compound IC50 using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is designed for determining the IC50 of this compound in adherent cancer cell lines cultured in 96-well plates.

Materials:

-

Cancer cell lines of interest (e.g., 786-O, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

96-well clear-bottom, opaque-walled tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multichannel pipette

-

Plate reader with luminescence detection capabilities

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: a. Culture the selected cancer cell lines until they reach approximately 80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.[9] d. Incubate the plate for 24 hours to allow the cells to attach.[10]

-

Preparation of this compound Serial Dilutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform a serial dilution of the this compound stock solution in complete culture medium to obtain the desired final concentrations for the dose-response curve. A common approach is to use a 2-fold or 3-fold dilution series. For this compound, a concentration range of 0.1 µM to 100 µM is a reasonable starting point. c. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a medium-only control (no cells) for background luminescence.[6]

-

Cell Treatment: a. After the 24-hour incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions to the respective wells. c. Incubate the plate for 72 hours in a humidified incubator.[1]

-

Cell Viability Measurement (CellTiter-Glo® Assay): a. Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[6][11] b. Add 100 µL of CellTiter-Glo® reagent to each well.[6] c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11] e. Measure the luminescence using a plate reader.

-

Data Analysis: a. Subtract the average background luminescence (medium-only wells) from all other readings. b. Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability). c. Plot the percentage of cell viability versus the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Mandatory Visualization

Caption: Workflow for determining the IC50 of this compound in cancer cell lines.

Caption: Simplified QSOX1 signaling pathway and the inhibitory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Targeting Metabolic Reprogramming to Improve Breast Cancer Treatment: An In Vitro Evaluation of Selected Metabolic Inhibitors Using a Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Emerging Role of QSOX1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High expression of QSOX1 reduces tumorogenesis, and is associated with a better outcome for breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. oncotarget.com [oncotarget.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Combining SBI-183 with Other Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-183 is an orally active small molecule inhibitor of Quiescin Sulfhydryl Oxidase 1 (QSOX1), an enzyme implicated in tumor progression and metastasis. QSOX1 is overexpressed in various cancers, including renal, breast, lung, and pancreatic cancer, making it a promising therapeutic target. Preclinical studies have demonstrated that this compound can suppress cancer cell proliferation and invasion, and inhibit tumor growth in vivo. While this compound shows promise as a monotherapy, a strategic approach to enhance its anti-cancer efficacy is to combine it with existing chemotherapy agents. This document provides detailed application notes and protocols for investigating the synergistic or additive effects of this compound in combination with standard-of-care chemotherapy drugs.

The rationale for combining this compound with chemotherapy is based on the distinct mechanisms of action. This compound targets the tumor microenvironment and cell invasion pathways by inhibiting QSOX1, while traditional cytotoxic agents directly target rapidly dividing cancer cells. Research on other QSOX1 inhibitors suggests that this combination strategy could be beneficial. For instance, QSOX1 inhibitory antibodies have been shown to have added benefits when combined with doxorubicin in murine cancer models. Furthermore, it has been suggested that combining a QSOX1 inhibitor with a cytotoxic agent might be an effective way to inhibit the metastasis of chemo-resistant cells.

These application notes provide a framework for preclinical evaluation of this compound in combination with chemotherapy agents such as doxorubicin, cisplatin, and paclitaxel. The protocols outlined below are intended to guide researchers in assessing synergy, determining optimal dosing, and elucidating the underlying mechanisms of action for these combination therapies.